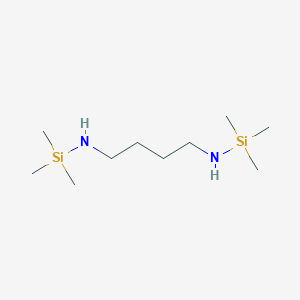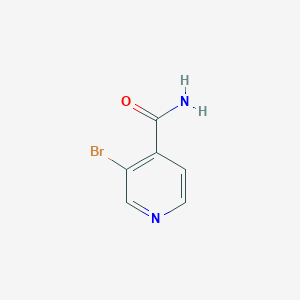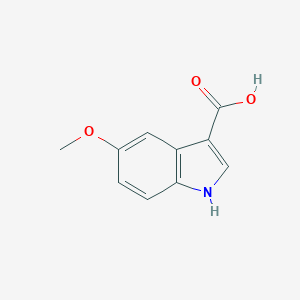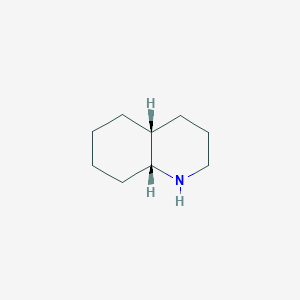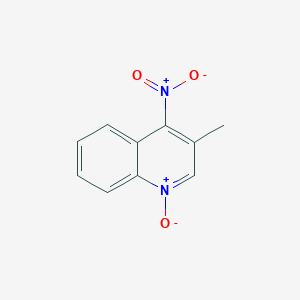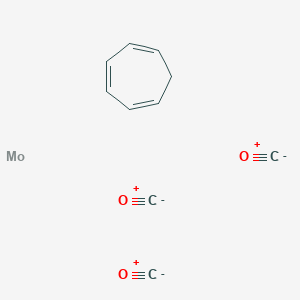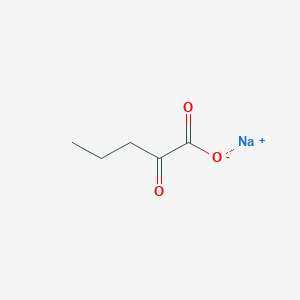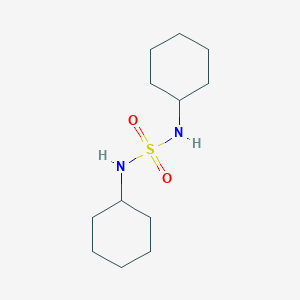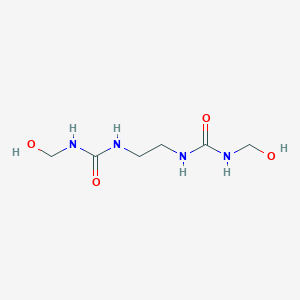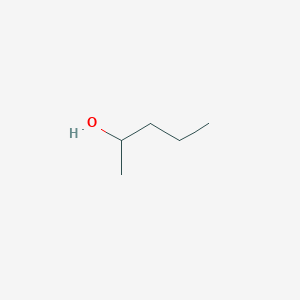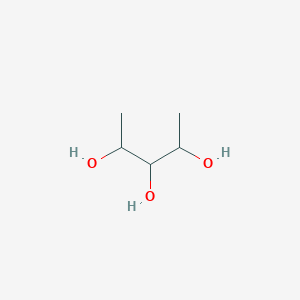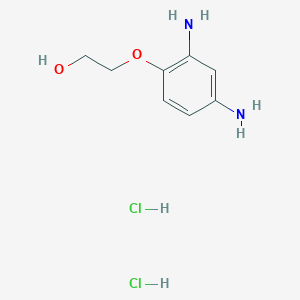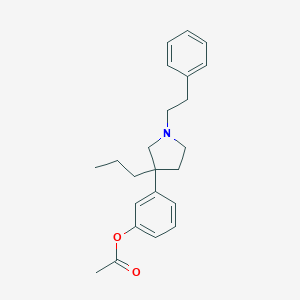
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate, commonly known as PPA, is a synthetic compound that belongs to the class of phenylethanolamines. PPA is a psychoactive substance that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of PPA.
Efectos Bioquímicos Y Fisiológicos
PPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. PPA has also been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPA has several advantages as a research tool. It is a potent psychoactive compound that produces reliable and consistent effects, making it a valuable tool for studying the mechanisms of various biological processes. However, PPA also has several limitations as a research tool. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, PPA is a controlled substance, and its use in research is subject to strict regulations and guidelines.
Direcciones Futuras
There are several potential future directions for research on PPA. One area of research could focus on the long-term effects of PPA on the body. Another area of research could focus on the potential use of PPA in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of PPA and its effects on the central nervous system.
Métodos De Síntesis
PPA is synthesized by the reaction of 3-(4-hydroxyphenyl)propionic acid with 3-propylpyrrolidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain PPA in its pure form.
Aplicaciones Científicas De Investigación
PPA has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. PPA has been used in research to study the effects of neurotransmitters, such as dopamine and norepinephrine, on the central nervous system. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Propiedades
Número CAS |
13712-53-3 |
|---|---|
Nombre del producto |
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate |
Fórmula molecular |
C23H29NO2 |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
[3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(21-10-7-11-22(17-21)26-19(2)25)14-16-24(18-23)15-12-20-8-5-4-6-9-20/h4-11,17H,3,12-16,18H2,1-2H3 |
Clave InChI |
XMHWCXKJOKIDRC-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
Sinónimos |
Acetic acid 3-(1-phenethyl-3-propyl-3-pyrrolidinyl)phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



